molecular formula C21H16N2O3 B5863916 2-(furan-2-yl)-N-(3-methoxyphenyl)quinoline-4-carboxamide

2-(furan-2-yl)-N-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B5863916
M. Wt: 344.4 g/mol
InChI Key: RJUSLWSMPMGVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-2-yl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name

2-(furan-2-yl)-N-(3-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-25-15-7-4-6-14(12-15)22-21(24)17-13-19(20-10-5-11-26-20)23-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUSLWSMPMGVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3-methoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the quinoline ring, potentially leading to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-(furan-2-yl)-N-(3-methoxyphenyl)quinoline-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(3-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide group but may have different substituents.

    Furan-containing quinolines: Compounds with a furan ring attached to the quinoline core.

    Methoxyphenyl derivatives: Compounds with a methoxy group attached to a phenyl ring.

Uniqueness

2-(furan-2-yl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to the specific combination of the furan ring, methoxyphenyl group, and quinoline core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.